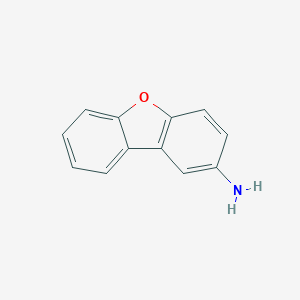
2-Dibenzofuranamine
Cat. No. B130765
Key on ui cas rn:
3693-22-9
M. Wt: 183.21 g/mol
InChI Key: FFYZMBQLAYDJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08722205B2
Procedure details


NaNO2 (2.21 g, 32.05 mmol) was dissolved in 20 mL conc. H2SO4 in conical flask kept at 0° C. Solution of 2-aminodibenzofuran (5.3 g, 28.9 mmol) in minimum volume of glacial acetic acid was then slowly added to the flask so that temperature never raised above 5-8° C. and the mixture was stirred at 0° C. for another 1.5 h. 100 mL ether was added to the stirred mixture and precipitate of corresponding diazo salt immediately settled down. Brown color diazo salt was immediately filtered out and transferred to a flask containing CuBr (6.25 g, 43.5 mmol) in 150 mL 48% HBr. The flask was then placed in a water bath maintained at 64° C. and stirred for 2 h. After cooling down to room temperature, the dark color reaction content was filtered out and the precipitate was washed with water twice. Isolated solid was then flashed over Silica gel column with 5-10% DCM/Hexane to give 4.79 g final compound.





[Compound]
Name
CuBr
Quantity
6.25 g
Type
reactant
Reaction Step Four


Name
DCM Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[CH:18]=[CH:17][C:9]2[O:10][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[C:8]=2[CH:7]=1.C(O)(=O)C.CCOCC.[BrH:28]>OS(O)(=O)=O.C(Cl)Cl.CCCCCC>[Br:28][C:18]1[CH:6]=[CH:7][C:8]2[C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=3[O:10][C:9]=2[CH:17]=1 |f:0.1,7.8|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC2=C(OC3=C2C=CC=C3)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Four
[Compound]
|
Name
|
CuBr
|
|
Quantity
|
6.25 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Five
|
Name
|
DCM Hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl.CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 0° C. for another 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Brown color diazo salt was immediately filtered out
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask was then placed in a water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at 64° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dark color reaction content
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered out
|
WASH
|
Type
|
WASH
|
|
Details
|
the precipitate was washed with water twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Isolated solid
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC2=C(OC3=C2C=CC=C3)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.79 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
